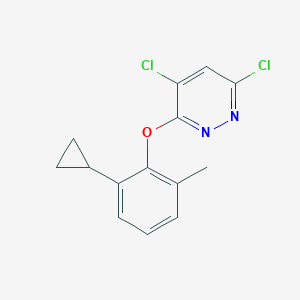![molecular formula C12H8BrFN2O2S B13681669 Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate is a synthetic organic compound with the molecular formula C12H8BrFN2O2S and a molecular weight of 343.17 g/mol . This compound is characterized by the presence of a benzo[b]thiophene core, substituted with bromine, cyano, and fluorine groups, and an ethyl carbamate moiety.
Méthodes De Préparation
The synthesis of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: The bromine, cyano, and fluorine groups are introduced through various substitution reactions.
Carbamate formation: The final step involves the reaction of the substituted benzo[b]thiophene with ethyl chloroformate to form the ethyl carbamate moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the cyano group.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate can be compared with other thiophene derivatives, such as:
Tert-butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate: Similar structure but with a tert-butyl group instead of an ethyl group.
4-bromo-3-cyano-7-fluorobenzo[b]thiophene: Lacks the carbamate moiety.
This compound analogs: Various analogs with different substituents on the benzo[b]thiophene core
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H8BrFN2O2S |
|---|---|
Poids moléculaire |
343.17 g/mol |
Nom IUPAC |
ethyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C12H8BrFN2O2S/c1-2-18-12(17)16-11-6(5-15)9-7(13)3-4-8(14)10(9)19-11/h3-4H,2H2,1H3,(H,16,17) |
Clé InChI |
JXTMBAHSEYMSIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C2=C(C=CC(=C2S1)F)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)


